molecular formula C30H21N5O B11096142 N'-[(E)-anthracen-9-ylmethylidene]-1,5-diphenyl-1H-1,2,4-triazole-3-carbohydrazide

N'-[(E)-anthracen-9-ylmethylidene]-1,5-diphenyl-1H-1,2,4-triazole-3-carbohydrazide

Cat. No.: B11096142
M. Wt: 467.5 g/mol
InChI Key: VDDFHQWRKUQDBJ-AJBULDERSA-N
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Description

N’-[(E)-9-ANTHRYLMETHYLENE]-1,5-DIPHENYL-1H-1,2,4-TRIAZOLE-3-CARBOHYDRAZIDE is a complex organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-9-ANTHRYLMETHYLENE]-1,5-DIPHENYL-1H-1,2,4-TRIAZOLE-3-CARBOHYDRAZIDE typically involves the condensation of 9-anthraldehyde with 1,5-diphenyl-1H-1,2,4-triazole-3-carbohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-9-ANTHRYLMETHYLENE]-1,5-DIPHENYL-1H-1,2,4-TRIAZOLE-3-CARBOHYDRAZIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N’-[(E)-9-ANTHRYLMETHYLENE]-1,5-DIPHENYL-1H-1,2,4-TRIAZOLE-3-CARBOHYDRAZIDE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anticancer, antimicrobial, and antiviral agent.

    Materials Science: The compound is used in the development of organic semiconductors and fluorescent materials.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N’-[(E)-9-ANTHRYLMETHYLENE]-1,5-DIPHENYL-1H-1,2,4-TRIAZOLE-3-CARBOHYDRAZIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide

Uniqueness

N’-[(E)-9-ANTHRYLMETHYLENE]-1,5-DIPHENYL-1H-1,2,4-TRIAZOLE-3-CARBOHYDRAZIDE is unique due to its specific structural features, such as the anthryl group and the triazole ring, which confer distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C30H21N5O

Molecular Weight

467.5 g/mol

IUPAC Name

N-[(E)-anthracen-9-ylmethylideneamino]-1,5-diphenyl-1,2,4-triazole-3-carboxamide

InChI

InChI=1S/C30H21N5O/c36-30(28-32-29(21-11-3-1-4-12-21)35(34-28)24-15-5-2-6-16-24)33-31-20-27-25-17-9-7-13-22(25)19-23-14-8-10-18-26(23)27/h1-20H,(H,33,36)/b31-20+

InChI Key

VDDFHQWRKUQDBJ-AJBULDERSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=NC(=NN2C3=CC=CC=C3)C(=O)N/N=C/C4=C5C=CC=CC5=CC6=CC=CC=C64

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NN2C3=CC=CC=C3)C(=O)NN=CC4=C5C=CC=CC5=CC6=CC=CC=C64

Origin of Product

United States

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